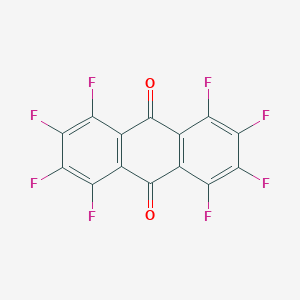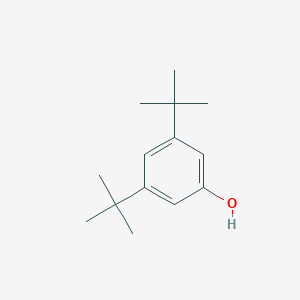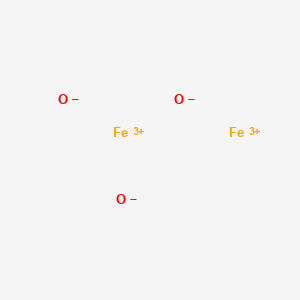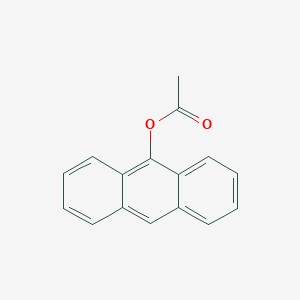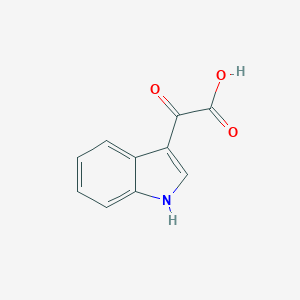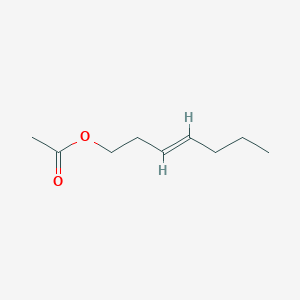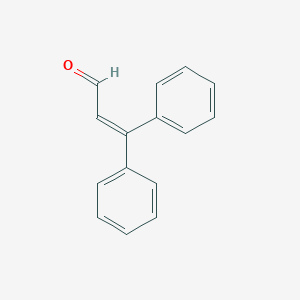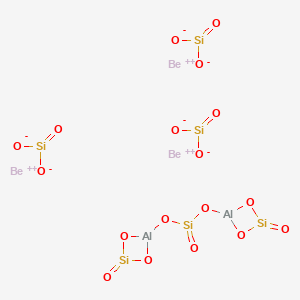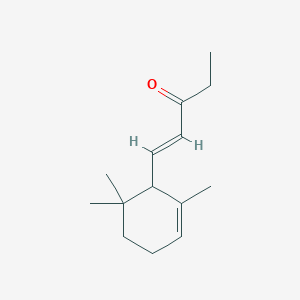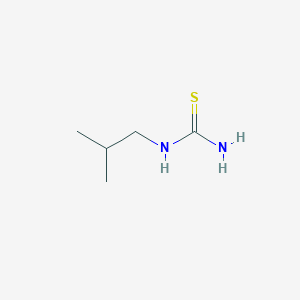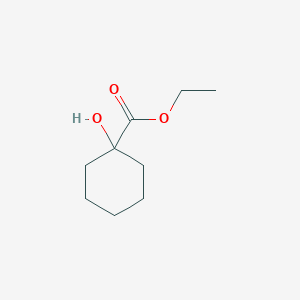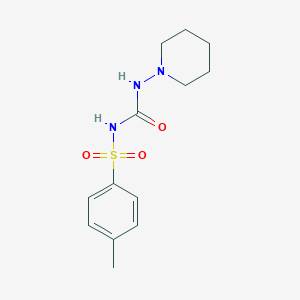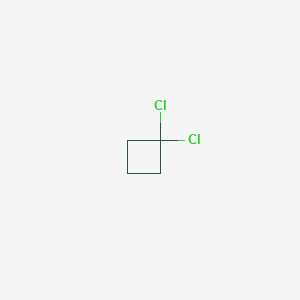
1,1-Dichlorocyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dichlorocyclobutane is a chemical compound that belongs to the family of chlorocyclobutanes. It is a colorless liquid that is used in various scientific research applications. The compound is synthesized through a specific method and has a mechanism of action that is important in understanding its biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 1,1-Dichlorocyclobutane is not well understood. However, it is believed to act as an alkylating agent, meaning that it can add an alkyl group to a molecule. This can cause changes in the structure and function of the molecule, which can lead to various biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1,1-Dichlorocyclobutane are not well studied. However, it is believed to have toxic effects on the liver and kidneys. It may also have mutagenic and carcinogenic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,1-Dichlorocyclobutane in lab experiments is its ability to act as an alkylating agent. This can be useful in developing new drugs and pharmaceuticals. However, its toxic effects on the liver and kidneys make it a challenging compound to work with in lab experiments.
Direcciones Futuras
There are several future directions for research on 1,1-Dichlorocyclobutane. One area of interest is its potential use in the development of new drugs and pharmaceuticals. Another area of interest is its mechanism of action and how it interacts with other molecules in the body. Further research is also needed to understand its toxic effects on the liver and kidneys and how these effects can be mitigated.
Conclusion:
1,1-Dichlorocyclobutane is a chemical compound that is used in various scientific research applications. It is synthesized through a specific method and has a mechanism of action that is important in understanding its biochemical and physiological effects. While it has potential advantages in lab experiments, its toxic effects on the liver and kidneys make it a challenging compound to work with. Further research is needed to fully understand its mechanism of action and potential uses in drug development.
Métodos De Síntesis
1,1-Dichlorocyclobutane is synthesized through a process called the Barton reaction. The reaction involves the use of an ultraviolet light source and a photosensitizer to generate cyclobutanone and chlorine gas. The cyclobutanone is then reduced using lithium aluminum hydride to produce 1,1-Dichlorocyclobutane.
Aplicaciones Científicas De Investigación
1,1-Dichlorocyclobutane is used in various scientific research applications. One of its primary uses is in the synthesis of other chemical compounds. It is also used as a solvent in organic chemistry reactions. In addition, it is used in the development of new drugs and pharmaceuticals.
Propiedades
Número CAS |
1506-77-0 |
|---|---|
Nombre del producto |
1,1-Dichlorocyclobutane |
Fórmula molecular |
C4H6Cl2 |
Peso molecular |
124.99 g/mol |
Nombre IUPAC |
1,1-dichlorocyclobutane |
InChI |
InChI=1S/C4H6Cl2/c5-4(6)2-1-3-4/h1-3H2 |
Clave InChI |
HJHXDUJKTZWJJJ-UHFFFAOYSA-N |
SMILES |
C1CC(C1)(Cl)Cl |
SMILES canónico |
C1CC(C1)(Cl)Cl |
Sinónimos |
1,1-Dichlorocyclobutane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



